14alpha-Hydroxy-4-androstene-3,6,17-trione

Catalog No.
S618685
CAS No.
120051-39-0
M.F
C19H24O4
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14alpha-Hydroxy-4-androstene-3,6,17-trione

CAS Number

120051-39-0

Product Name

14alpha-Hydroxy-4-androstene-3,6,17-trione

IUPAC Name

(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19+/m0/s1

InChI Key

UKVVNEHFNYKGMX-KIVPVIKRSA-N

SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C

Synonyms

14-HAET, 14-hydroxyandrost-4-ene-3,6,17-trione, 14-OHAT, 14alpha-hydroxy-4-androstene-3,6,17-trione, androst-4-ene-3,6,17-trione-14-ol

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C

Description

The exact mass of the compound 14alpha-Hydroxy-4-androstene-3,6,17-trione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

-Androstene-3,6,17-trione (AT) and its derivatives as aromatase inhibitors:

AT, also known as 4-androstene-3,6,17-trione or 6-oxo, is a well-studied compound with aromatase inhibitory activity. Aromatase is an enzyme responsible for converting testosterone to estradiol, the most potent form of estrogen. Inhibiting aromatase can be beneficial in various research fields, including:

  • Cancer research: Particularly in hormone-dependent breast cancers, reducing estrogen levels can slow tumor growth and progression. Studies have explored AT and its derivatives as potential antitumor agents, but further research is needed to determine their efficacy and safety in clinical settings [].
  • Understanding estrogen's role in various physiological processes: By manipulating estrogen levels through aromatase inhibitors like AT, researchers can gain insights into the role of estrogen in various physiological processes, such as bone health, cardiovascular function, and cognitive function.

Mechanism of action:

AT acts as a suicide substrate for aromatase. This means it binds to the enzyme's active site and undergoes a chemical transformation that irreversibly inactivates the enzyme. However, AT itself is rapidly metabolized to 3β-hydroxy-AT, which acts as a competitive inhibitor of aromatase with lower potency [].

14alpha-Hydroxy-4-androstene-3,6,17-trione is a synthetic derivative of the steroid hormone androstenedione, characterized by the presence of a hydroxyl group at the 14-alpha position. This compound is notable for its role as an aromatase inhibitor, which means it can inhibit the enzyme aromatase that converts testosterone to estradiol. The structural formula of 14alpha-Hydroxy-4-androstene-3,6,17-trione is C19H24O4, and it has been studied for its potential applications in treating conditions related to estrogen excess, such as certain types of breast cancer and gynecomastia in males .

The synthesis of 14alpha-Hydroxy-4-androstene-3,6,17-trione typically involves the selective oxidation of its precursor compounds. A common method includes the microbial transformation of 4-androstene-3,17-dione using specific fungi, which can introduce hydroxyl groups at desired positions. The compound can also be synthesized via

14alpha-Hydroxy-4-androstene-3,6,17-trione exhibits significant biological activity primarily through its inhibition of aromatase. Studies have shown that this compound can effectively reduce estrogen levels in various tissues, which may help in managing estrogen-related conditions. For instance, it has been demonstrated to inhibit aromatase activity in human uterine tumors in a dose-dependent manner . Additionally, it has been found to increase testosterone levels by decreasing estradiol synthesis, potentially offering benefits for muscle mass enhancement and recovery from steroid-induced testicular suppression .

The synthesis methods for 14alpha-Hydroxy-4-androstene-3,6,17-trione include:

  • Microbial Transformation: Utilizing fungi such as Acremonium strictum to convert 4-androstene-3,17-dione into the desired hydroxy derivative through biotransformation processes.
  • Chemical Oxidation: Employing oxidizing agents like activated manganese dioxide or chromic acid to selectively oxidize hydroxyl groups on steroid backbones .
  • Light-Induced Reactions: Conducting reactions under light exposure to facilitate oxidation processes that yield high purity and yield of the target compound .

14alpha-Hydroxy-4-androstene-3,6,17-trione has several potential applications:

  • Aromatase Inhibitor: Used in clinical settings to manage conditions associated with high estrogen levels.
  • Nutritional Supplement: Marketed for its potential to enhance testosterone levels and muscle mass during resistance training cycles.
  • Research Tool: Employed in studies investigating hormonal regulation and the effects of steroids on muscle growth and recovery .

Research has indicated that 14alpha-Hydroxy-4-androstene-3,6,17-trione interacts with various biological pathways primarily through its action on aromatase. It has been shown to inhibit estrogen synthesis effectively without significant binding affinity to other steroid receptors. This specificity makes it a valuable compound for studying hormonal interactions and developing therapeutic strategies against estrogen-dependent tumors .

Several compounds share structural similarities with 14alpha-Hydroxy-4-androstene-3,6,17-trione but differ in their chemical properties and biological activities. Here are some notable examples:

Compound NameStructure CharacteristicsBiological Activity
4-Androstene-3,6,17-trioneLacks hydroxyl group at C14Aromatase inhibitor; used as a supplement
6-OXO (4-Androstene-3-one)Ketone at C3; no hydroxyl at C14Aromatase inhibitor; marketed for testosterone support
14beta-Hydroxyandrost-4-ene-3,6-dioneHydroxyl group at C14 beta positionDifferent hormonal effects; less potent aromatase inhibition
AndrostenedioneNo hydroxyl groups; basic steroid structurePrecursor to testosterone; less direct aromatase inhibition

The uniqueness of 14alpha-Hydroxy-4-androstene-3,6,17-trione lies in its specific hydroxylation pattern that enhances its efficacy as an aromatase inhibitor while maintaining a favorable safety profile compared to other similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

316.16745924 g/mol

Monoisotopic Mass

316.16745924 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-02-18

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